molecular formula C19H19N B092867 9-Benzyl-2,3,4,9-tetrahydro-1H-carbazole CAS No. 17017-63-9

9-Benzyl-2,3,4,9-tetrahydro-1H-carbazole

Cat. No.: B092867
CAS No.: 17017-63-9
M. Wt: 261.4 g/mol
InChI Key: JWUGABHFERCMFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Benzyl-2,3,4,9-tetrahydro-1H-carbazole is an organic compound belonging to the class of carbazoles. Carbazoles are known for their three-ring system containing a pyrrole ring fused on either side to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Benzyl-2,3,4,9-tetrahydro-1H-carbazole typically involves the reaction of substituted phenylhydrazines with cyclohexanone according to the Fischer method. The reaction conditions often include the use of solvents and specific temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 9-Benzyl-2,3,4,9-tetrahydro-1H-carbazole undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include 2,3,4,9-tetrahydro-1H-carbazol-1-ones and 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones, depending on the nature of the selected reagents and reaction conditions .

Scientific Research Applications

9-Benzyl-2,3,4,9-tetrahydro-1H-carbazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 9-Benzyl-2,3,4,9-tetrahydro-1H-carbazole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its benzyl substitution at the 9-position, which imparts distinct chemical and biological properties. This substitution enhances its potential for functionalization and increases its versatility in various applications compared to other similar compounds .

Properties

IUPAC Name

9-benzyl-1,2,3,4-tetrahydrocarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N/c1-2-8-15(9-3-1)14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-4,6,8-10,12H,5,7,11,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWUGABHFERCMFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=CC=CC=C3N2CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30362406
Record name 9-Benzyl-2,3,4,9-tetrahydro-1H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17017-63-9
Record name 9-Benzyl-2,3,4,9-tetrahydro-1H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Benzyl-2,3,4,9-tetrahydro-1H-carbazole
Reactant of Route 2
Reactant of Route 2
9-Benzyl-2,3,4,9-tetrahydro-1H-carbazole
Reactant of Route 3
Reactant of Route 3
9-Benzyl-2,3,4,9-tetrahydro-1H-carbazole
Reactant of Route 4
9-Benzyl-2,3,4,9-tetrahydro-1H-carbazole
Reactant of Route 5
Reactant of Route 5
9-Benzyl-2,3,4,9-tetrahydro-1H-carbazole
Reactant of Route 6
Reactant of Route 6
9-Benzyl-2,3,4,9-tetrahydro-1H-carbazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.